molecular formula CH4O B010887 Dideuterio-hydroxy-methane CAS No. 28563-35-1

Dideuterio-hydroxy-methane

Cat. No. B010887
CAS RN: 28563-35-1
M. Wt: 34.054 g/mol
InChI Key: OKKJLVBELUTLKV-DICFDUPASA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of dideuterio-hydroxy-methane derivatives and similar compounds involves intricate mechanisms, often catalyzed by enzymes or metal complexes. For instance, the particulate methane monooxygenase (pMMO) from Methylococcus capsulatus (Bath) catalyzes the hydroxylation of ethane, retaining the configuration at the carbon center attacked, suggesting a non-radical mechanism for the hydroxylation chemistry mediated by this enzyme (Yu et al., 2003). Similarly, molecular orbital analysis of C-H bond activation in methane hydroxylation by non-heme diiron enzymes indicates a complex interplay of electron transfers and structural distortions at the diiron core (Baik et al., 2002).

Molecular Structure Analysis

The molecular structure of dideuterio-hydroxy-methane and its derivatives, especially when catalyzed by enzymes or metal complexes, reveals significant insights into the hydroxylation process. The studies involve analyzing the electronic structures of key species in the hydroxylation process, demonstrating how methane approaches and reacts at the active sites of catalysts (Baik et al., 2002).

Chemical Reactions and Properties

The hydroxylation reactions of methane to form hydroxylated derivatives involve detailed mechanisms where enzymes or metal complexes play crucial roles. For example, the reactivity and mechanism of hydroxylation catalyzed by methane monooxygenase (MMO) are extensively studied, showing the conversion of methane to methanol through a complex process involving multiple steps and electron transfers (Basch et al., 1999).

Scientific Research Applications

Methane as a Resource: Potential of Methanotrophs

Methanotrophs, bacteria that use methane as their carbon source, offer a range of biotechnological applications. These include the production of single-cell protein, biopolymers, nanotechnology components, soluble metabolites like methanol and formaldehyde, lipids for biodiesel, vitamins, and more. Genetic engineering of methanotrophs could expand their utility in producing novel compounds, highlighting methane's potential beyond energy use (Strong, Xie, & Clarke, 2015).

Homogeneous Functionalization of Methane

Transforming methane into functionalized products, such as liquid fuels and chemicals, remains a significant chemical challenge. Research has focused on homogeneous systems for methane conversion, grouping efforts based on practicality and mechanistic insights. Despite advances, further development in catalytic systems that can efficiently use oxygen is necessary to make this process commercially viable (Gunsalus et al., 2017).

Methane and Climate Change

Methane emissions from natural systems could increase with climate change, creating a positive feedback loop that exacerbates global warming. Understanding the microbial, physical, and geochemical processes that contribute to methane emissions is crucial for predicting and mitigating future climate impacts. Wetlands are identified as a significant source of methane, with potential for increased emissions from other sources like permafrost and marine systems over time (Dean et al., 2018).

Advanced Materials for Methane Storage

Research on materials such as activated carbon and metal-organic frameworks (MOFs) for methane storage emphasizes the importance of structural parameters and adsorption capacities. These materials could pave the way for more efficient methane storage solutions, crucial for utilizing natural gas as a more transportable energy source (Policicchio et al., 2017).

Biomimetic Approaches to Methane Oxidation

Exploring nature-inspired approaches to methane oxidation can lead to novel pathways for converting methane into more valuable compounds. Mimicking natural processes could transform chemical production, addressing material, energetic, and environmental challenges (Shilov & Shteinman, 2012).

Future Directions

: Makaryan, I.A., Sedov, I.V., Salgansky, E.A., Arutyunov, A.V., & Arutyunov, V.S. (2022). A Comprehensive Review on the Prospects of Using Hydrogen–Methane Blends: Challenges and Opportunities. Energies, 15(6), 2265. Read more

properties

IUPAC Name

dideuteriomethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/CH4O/c1-2/h2H,1H3/i1D2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKKJLVBELUTLKV-DICFDUPASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

CH4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

34.054 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Dideuterio-hydroxy-methane

CAS RN

28563-35-1
Record name 28563-35-1
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Dideuterio-hydroxy-methane
Reactant of Route 2
Dideuterio-hydroxy-methane
Reactant of Route 3
Dideuterio-hydroxy-methane
Reactant of Route 4
Dideuterio-hydroxy-methane
Reactant of Route 5
Dideuterio-hydroxy-methane
Reactant of Route 6
Dideuterio-hydroxy-methane

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.